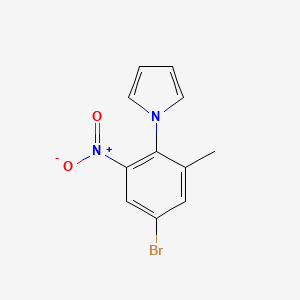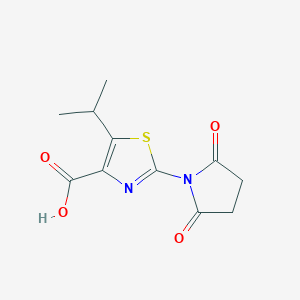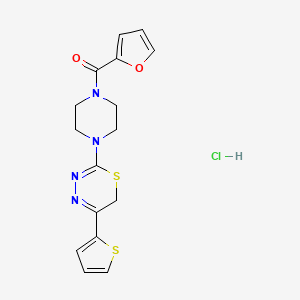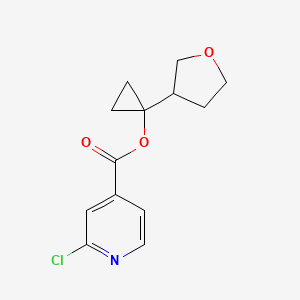
1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate is a synthetic organic compound with the molecular formula C13H14ClNO3. This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further substituted with a chloropyridine and an oxolan group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Attachment of the Oxolan Group: The oxolan group can be introduced via a nucleophilic substitution reaction, where an appropriate oxolan derivative reacts with a suitable leaving group.
Chloropyridine Substitution: The chloropyridine moiety can be introduced through a halogenation reaction, where a pyridine derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
化学反应分析
1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound is used to investigate its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.
Medicine: The compound is studied for its potential therapeutic applications. Researchers explore its efficacy and safety as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.
相似化合物的比较
1-(Oxolan-3-yl)cyclopropyl 2-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:
Cyclopropylpyridine Derivatives: These compounds share the cyclopropyl and pyridine moieties but differ in other substituents. They may exhibit similar chemical reactivity but different biological activities.
Oxolan Derivatives: Compounds containing the oxolan group may have similar chemical properties but differ in their overall structure and function.
Chloropyridine Derivatives: These compounds share the chloropyridine moiety and may exhibit similar reactivity in substitution reactions but differ in their biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
[1-(oxolan-3-yl)cyclopropyl] 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-11-7-9(1-5-15-11)12(16)18-13(3-4-13)10-2-6-17-8-10/h1,5,7,10H,2-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIUVJKWWCGQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CC2)OC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B2773945.png)
![N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2773947.png)
![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2773951.png)
![1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2773953.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2773954.png)
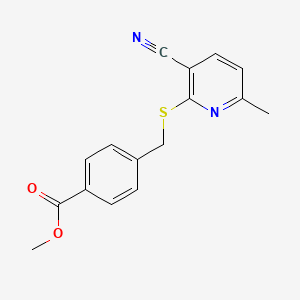
![3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2773956.png)
methanone](/img/structure/B2773957.png)
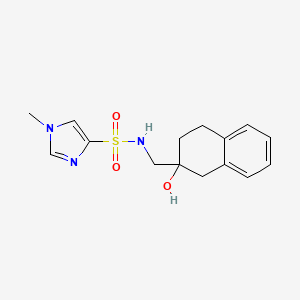
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773963.png)
![1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2773964.png)
